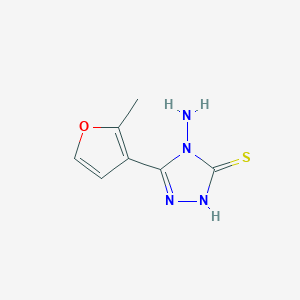

4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 2-methyl-3-furyl group at position 5, and a thiol group at position 2. The 2-methyl-3-furyl group introduces a heteroaromatic furan ring with a methyl substituent, which may enhance lipophilicity and electronic effects compared to phenyl or pyridyl substituents. Triazole-3-thiol derivatives are known for diverse applications, including antimicrobial, antioxidant, and corrosion inhibition activities .

Properties

IUPAC Name |

4-amino-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-4-5(2-3-12-4)6-9-10-7(13)11(6)8/h2-3H,8H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVJTYQGSOGDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: It can be used as a fungicide or pesticide.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. The thiol group can form covalent bonds with target proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent-Based Activity Profiles

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Key Research Findings

- Antibacterial Activity: Methyl disulfides derived from triazole-3-thiols (e.g., 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol) inhibit bacterial efflux pumps and biofilms. The 2-methyl-3-furyl group’s steric bulk may similarly disrupt bacterial membranes .

- Antioxidant Capacity : Electron-donating substituents (-NH₂, -SH) correlate with higher radical scavenging. The furan ring’s π-electron system could stabilize radicals, though this requires experimental validation .

- Corrosion Inhibition: Phenyl and pyridyl derivatives achieve >80% inhibition efficiency in acidic media via adsorption on metal surfaces.

Biological Activity

4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 560998-03-0) is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly in the context of anticancer research and other therapeutic areas.

- Molecular Formula : C7H8N4OS

- Molecular Weight : 196.23 g/mol

- Structure : The compound contains a triazole ring with an amino group and a thiol functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. Below are key findings from recent studies:

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have shown that triazole derivatives can inhibit the proliferation of several cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects with IC50 values often in the low micromolar range .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of tubulin polymerization. For example, derivatives have been reported to cause significant nuclear condensation and caspase activation in treated cells, indicating a strong apoptotic effect .

- Case Studies :

Research Findings

A summary of research findings on the biological activity of this compound is presented in the following table:

Q & A

Q. What are the standard synthetic routes for 4-amino-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and thiourea or thiosemicarbazide intermediates. For example:

- Cyclization : Reacting 2-methyl-3-furoic acid hydrazide with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate, followed by cyclization in acidic or alcoholic media to yield the triazole-thiol core .

- Microwave-assisted synthesis : Optimizing reaction time and temperature using microwave systems (e.g., Milestone Flexi Wave) can enhance yield and purity, as demonstrated for structurally similar triazole-thiol derivatives .

- Post-synthetic modifications : Alkylation or Schiff base formation can introduce functional groups to the thiol or amino moieties .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Elemental analysis : Confirms empirical formula and purity (>97% as per typical standards) .

- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, N-H stretches for amino groups) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbon backbone .

- UV-Vis spectroscopy : Detects π→π* and n→π* transitions in the 250–300 nm range, useful for studying coordination complexes .

- Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 2-methyl-3-furyl substituent influence coordination chemistry with transition metals?

The furyl group acts as a π-donor, while the thiol (–SH) and amino (–NH₂) groups serve as bidentate ligands. Key findings from analogous triazole-thiol complexes include:

- Geometry : Cu(II) complexes often adopt square planar geometries, while Zn(II) and Cd(II) form tetrahedral structures .

- Stability : Coordination through S and N atoms enhances complex stability in alcoholic media (e.g., ethanol or methanol) .

- Application : Such complexes show catalytic activity in electrochemical sensors (e.g., nitrite detection via silsesquioxane hybrids) .

Q. What methodologies assess antiradical activity, and how are structure-activity relationships interpreted?

- DPPH assay : Mix 2 mM compound solution in DMSO with 0.1 mM DPPH in methanol, incubate at 25°C for 30 min, and measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:

For example, thiophene-substituted analogs show 53–88% ARA at 10⁻⁴–10⁻³ M, with electron-donating groups (e.g., hydroxybenzylidene) enhancing activity .

Q. How to resolve contradictions in spectral data when forming metal complexes?

Conflicting FTIR or NMR results (e.g., ambiguous S–M vs. N–M bonding) require complementary techniques:

- Magnetic susceptibility : Distinguishes high-spin (tetrahedral) vs. low-spin (square planar) geometries .

- Conductivity measurements : Indicates ionic vs. covalent bonding (e.g., molar conductance <50 S cm² mol⁻¹ suggests non-electrolytic complexes) .

- X-ray crystallography : Provides definitive structural data but requires high-purity crystals .

Q. What in silico methods predict the antifungal potential of derivatives?

- Molecular docking : Use tools like AutoDock Vina to simulate binding to fungal targets (e.g., CYP51 or lanosterol demethylase). Pyrazole-triazole hybrids show strong binding affinity (ΔG < −8 kcal/mol) .

- ADME analysis : SwissADME predicts pharmacokinetic properties (e.g., LogP ~2.5 for optimal membrane permeability) .

- QSAR models : Correlate substituent electronegativity with antifungal IC₅₀ values .

Q. How to design electrochemical sensors using this compound?

- Electrode modification : Immobilize the triazole-thiol on gold nanoparticles (AuNPs) or carbon paste electrodes via thiol-Au interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.